

4-(Cyclopropylmethoxy)-1-naphthaldehyde CAS number

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Compound of Interest

Compound Name: 4-(Cyclopropylmethoxy)-1-naphthaldehyde

CAS No.: 883528-10-7

Cat. No.: B1324578

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Technical Monograph: **4-(Cyclopropylmethoxy)-1-naphthaldehyde**

Part 1: Identity & Significance

Chemical Identity

- CAS Number: 883528-10-7[1][2]
- IUPAC Name: 4-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
- Molecular Formula: C₁₅H₁₄O₂
- Molecular Weight: 226.27 g/mol [1]
- Structural Class: Naphthalene ether / Aromatic aldehyde

Strategic Role in Medicinal Chemistry **4-(Cyclopropylmethoxy)-1-naphthaldehyde** is a critical pharmacophore intermediate, most notably serving as the structural scaffold for Lesinurad

(Zurampic), a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter. The cyclopropylmethoxy moiety provides essential steric bulk and lipophilicity, optimizing the drug's binding affinity within the renal transporter channel while modulating metabolic stability against rapid oxidation.

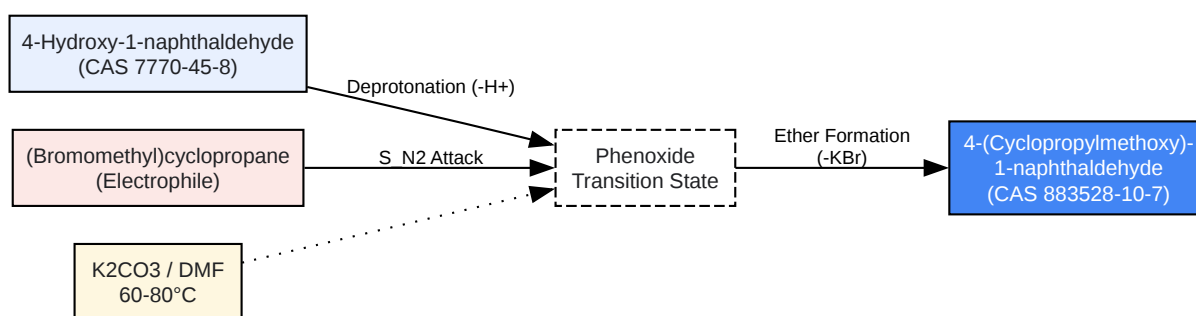
Part 2: Synthetic Architecture

The synthesis of this intermediate relies on a Williamson Ether Synthesis, coupling a nucleophilic naphthol with an electrophilic cyclopropyl alkyl halide. This reaction is favored over direct formylation of the ether due to the regioselectivity challenges associated with naphthalene substitution.

Core Mechanism:

- Deprotonation: A weak base (Potassium Carbonate) deprotonates the hydroxyl group of 4-hydroxy-1-naphthaldehyde, generating a resonance-stabilized phenoxide anion.
- S_N2 Attack: The phenoxide oxygen attacks the methylene carbon of (bromomethyl)cyclopropane.
- Lattice Energy Driver: The formation of the insoluble salt (KBr) drives the equilibrium forward in polar aprotic solvents.

Diagram 1: Synthetic Pathway & Mechanism



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Caption: Nucleophilic substitution pathway utilizing K₂CO₃-mediated alkylation in polar aprotic media.

Part 3: Validated Experimental Protocol

Objective: Scalable synthesis of **4-(Cyclopropylmethoxy)-1-naphthaldehyde** (10g scale).

Safety Note: (Bromomethyl)cyclopropane is an alkylating agent. Handle in a fume hood.

Reagents & Materials

Reagent	Equiv.[3][4][5][6][7]	Amount	Role
4-Hydroxy-1-naphthaldehyde	1.0	10.0 g	Limiting Reagent
(Bromomethyl)cyclopropane	1.2	9.3 g	Electrophile
Potassium Carbonate (K ₂ CO ₃)	2.0	16.0 g	Base (anhydrous)
Potassium Iodide (KI)	0.1	0.96 g	Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide)	-	100 mL	Solvent

Step-by-Step Methodology

- Activation Phase:
 - Charge a 250 mL 3-neck round-bottom flask with 4-hydroxy-1-naphthaldehyde (10.0 g) and anhydrous DMF (100 mL).
 - Add Potassium Carbonate (16.0 g) in a single portion.
 - Technical Insight: Stir at room temperature for 30 minutes. This pre-stir ensures complete deprotonation and formation of the naphthoxide anion before the electrophile is introduced, reducing side reactions.
- Alkylation Reaction:

- Add Potassium Iodide (0.96 g). Why? KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ.
- Add (Bromomethyl)cyclopropane (9.3 g) dropwise over 10 minutes.
- Heat the reaction mixture to 70°C. Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.
- Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the phenol starting material ($R_f \sim 0.3$) and appearance of the less polar product ($R_f \sim 0.6$).
- Workup & Isolation:
 - Cool the mixture to room temperature.
 - Pour the reaction mass into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a solid or separate as a viscous oil.
 - Extraction: If oil separates, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.
 - Dry over anhydrous Na_2SO_4 and concentrate under reduced pressure.
- Purification:
 - Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 4: Analytical Profile

To validate the identity of CAS 883528-10-7, the following analytical signatures must be confirmed.

1. ^1H -NMR Spectroscopy (400 MHz, CDCl_3)

- Aldehyde (-CHO): Singlet at δ 10.2 ppm. (Distinctive diagnostic peak).
- Aromatic Region: Multiplets between δ 7.5 – 9.2 ppm (6H, naphthalene ring).
- Ether Methylene (-O-CH₂-): Doublet at δ 4.05 ppm ($J = 7.0$ Hz).

- Cyclopropyl Methine (-CH-): Multiplet at δ 1.35 ppm.
- Cyclopropyl Methylene (-CH₂-): Multiplets at δ 0.65 ppm and δ 0.40 ppm (characteristic high-field signals).

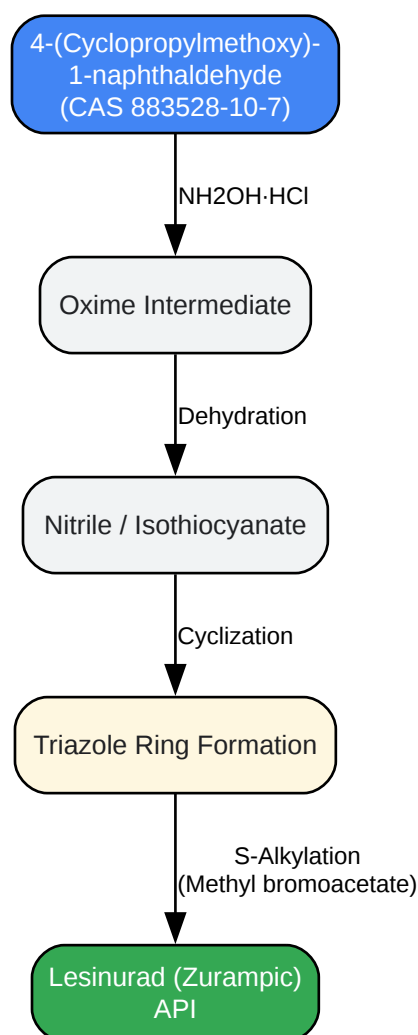
2. Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Molecular Ion: $[M+H]^+ = 227.1$ m/z
- Fragment: Loss of cyclopropylmethyl group may show a fragment at 173 m/z (naphthaldehyde core).

Part 5: Downstream Application (Lesinurad Pathway)

The aldehyde functionality of CAS 883528-10-7 is the "handle" used to construct the triazole ring system of Lesinurad.

Diagram 2: Lesinurad Synthesis Workflow



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Caption: Transformation of the aldehyde intermediate into the final API Lesinurad.

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